molecular formula C17H14N2O3 B8353530 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde

4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde

Cat. No.: B8353530
M. Wt: 294.30 g/mol
InChI Key: GDMXKYRPBJMGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is an organic compound with a complex structure that includes a phthalazinone moiety and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde typically involves the reaction of 2-methyl-1-oxo-1,2-dihydro-phthalazin-4-yl with benzaldehyde derivatives. One common method involves dissolving the reactants in anhydrous tetrahydrofuran, cooling the solution to 0°C, and then slowly adding triethylamine. The reaction mixture is then allowed to warm to room temperature and react for several hours. The product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-Methyl-1-oxo-1,2-dihydrophthalazin-4-yl]methoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

4-[(3-methyl-4-oxophthalazin-1-yl)methoxy]benzaldehyde

InChI

InChI=1S/C17H14N2O3/c1-19-17(21)15-5-3-2-4-14(15)16(18-19)11-22-13-8-6-12(10-20)7-9-13/h2-10H,11H2,1H3

InChI Key

GDMXKYRPBJMGGR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)COC3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

##STR29## To a stirred solution of 4-hydroxymethyl-2-methyl-1(2H)-pthalazinone (350 mg, 1.84 mmol) (prepared according to the procedure described in Chem. Pharm. Bull., 28 (1980) 2763) in dry DMF (30 mL) was added NaH (88 mg, 3.68 mmol) in portions over 30 min at 25-30° C., followed by 4-fluorobenzaldehyde (228 mg, 1.84 mmol) added dropwise, keeping the temperature between 0-15° C. The reaction mixture was stirred at room temperature further for 6 h. Ice (200 g) was added to the reaction mixture and extracted with EtOAc. The EtOAc layer was washed with water, dried over anhydrous Na2SO4 and concentrated to obtain the title compound (300 mg, 50%). mp: 168-170° C.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
88 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
50%

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